molecular formula C15H8ClNO B8687383 5-Chloro-3-phenyl-1-benzofuran-2-carbonitrile CAS No. 58878-49-2

5-Chloro-3-phenyl-1-benzofuran-2-carbonitrile

Cat. No. B8687383
Key on ui cas rn: 58878-49-2
M. Wt: 253.68 g/mol
InChI Key: YREIRORKKASFFD-UHFFFAOYSA-N
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Patent
US03944672

Procedure details

Treat 2.0 g. 2-cyano-5-chloro-3-phenylbenzofuran (0.008 mole) in 30 ml of tetrahydrofuran with 18 ml of borane in tetrahydrofuran (1 m solution). Reflux for 2 hours. Cool, add 10 ml of 10% hydrochloric acid and reflux for 1/2 hour. Evaporate the solution to dryness. Dissolve the residue in 50 ml of ethanol. Add 30 ml of ethanol saturated with hydrogen chloride. Dry the precipitate obtained to yield the title compound; m.p. 254°-256°.
Quantity
0.008 mol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[O:4][C:5]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:6]=2[C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)#[N:2].B.Cl>O1CCCC1>[ClH:18].[NH2:2][CH2:1][C:3]1[O:4][C:5]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:6]=2[C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0.008 mol
Type
reactant
Smiles
C(#N)C=1OC2=C(C1C1=CC=CC=C1)C=C(C=C2)Cl
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
B
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat 2.0 g
TEMPERATURE
Type
TEMPERATURE
Details
Reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 1/2 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
Evaporate the solution to dryness
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in 50 ml of ethanol
ADDITION
Type
ADDITION
Details
Add 30 ml of ethanol saturated with hydrogen chloride
CUSTOM
Type
CUSTOM
Details
Dry the precipitate
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC=1OC2=C(C1C1=CC=CC=C1)C=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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